molecular formula C31H41N5O7S2-2 B129129 Enkephalin, pen(2,5)-ala(3)- CAS No. 151608-23-0

Enkephalin, pen(2,5)-ala(3)-

Cat. No. B129129
M. Wt: 659.8 g/mol
InChI Key: GEMNCLQIETXWPM-ALLOXMOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enkephalin, pen(2,5)-ala(3)- is a type of endogenous opioid peptide that is naturally produced in the body. It belongs to the family of neuropeptides known as enkephalins, which are involved in pain regulation and other physiological processes. Enkephalin, pen(2,5)-ala(3)- has been the subject of extensive scientific research due to its potential therapeutic applications. Synthesis Method: Enkephalin, pen(2,5)-ala(3)- is synthesized through a complex process involving multiple steps. The first step involves the synthesis of the precursor molecule, which is then cleaved to produce the final product. The process is typically carried out using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. Scientific Research Application: Enkephalin, pen(2,5)-ala(3)- has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have analgesic effects, which make it a promising candidate for the treatment of pain. Additionally, it has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions. Mechanism of Action: Enkephalin, pen(2,5)-ala(3)- exerts its effects by binding to opioid receptors in the body. There are three main types of opioid receptors: mu, delta, and kappa. Enkephalin, pen(2,5)-ala(3)- has a high affinity for the delta opioid receptor, which is involved in pain regulation and other physiological processes. Biochemical and Physiological Effects: Enkephalin, pen(2,5)-ala(3)- has a number of biochemical and physiological effects in the body. It has been shown to have analgesic effects, which make it a promising candidate for the treatment of pain. Additionally, it has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions. Enkephalin, pen(2,5)-ala(3)- has also been shown to have effects on the immune system, including the modulation of cytokine production. Advantages and Limitations for Lab Experiments: Enkephalin, pen(2,5)-ala(3)- has several advantages for use in lab experiments. It is a naturally occurring peptide, which means that it is less likely to cause adverse effects than synthetic compounds. Additionally, it has a well-defined mechanism of action, which makes it easier to study. However, there are also limitations to its use in lab experiments. It is difficult to produce in large quantities, which can make it expensive to use. Additionally, its effects can be difficult to measure, which can make it challenging to study. Future Directions: There are several future directions for research on enkephalin, pen(2,5)-ala(3)-. One area of interest is the development of new therapeutic agents based on this peptide. Researchers are exploring the use of enkephalin, pen(2,5)-ala(3)- and other opioid peptides for the treatment of pain, inflammation, and other conditions. Another area of interest is the study of the immune-modulating effects of enkephalin, pen(2,5)-ala(3)-. Researchers are exploring the potential use of this peptide in the treatment of autoimmune diseases and other conditions that involve immune dysregulation. Finally, researchers are also exploring the use of enkephalin, pen(2,5)-ala(3)- as a tool for studying opioid receptors and other aspects of pain regulation.

properties

CAS RN

151608-23-0

Product Name

Enkephalin, pen(2,5)-ala(3)-

Molecular Formula

C31H41N5O7S2-2

Molecular Weight

659.8 g/mol

IUPAC Name

(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid

InChI

InChI=1S/C31H41N5O7S2/c1-17(2)26(33)29(41)34-19(4)28(40)35-24(16-20-8-6-5-7-9-20)27(39)31(30(42)43,36(44)45)18(3)14-25(38)23(32)15-21-10-12-22(37)13-11-21/h5-13,17-19,23-24,26,37H,14-16,32-33H2,1-4H3,(H,34,41)(H,35,40)(H,42,43)/q-2/t18?,19-,23-,24-,26+,31-/m0/s1

InChI Key

GEMNCLQIETXWPM-ALLOXMOUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[C@@](C(C)CC(=O)[C@H](CC2=CC=C(C=C2)O)N)(C(=O)O)N([S-])[S-])NC(=O)[C@@H](C(C)C)N

SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(C)CC(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)N([S-])[S-])N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(C)CC(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)N([S-])[S-])N

synonyms

(Ala(3))DPDPE
2,5-Pen-3-Ala-enkephalin
enkephalin, Pen(2,5)-Ala(3)-
enkephalin, Pen(2,5)-Ala(3)-, (D-Ala(3))-stereoisomer
enkephalin, penicillamine(2,5)-alanyl(3)-

Origin of Product

United States

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